Carbamic acid, (((2-((ethylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)amino)thioxomethyl)-, ethyl ester
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Overview
Description
Carbamic acid, (((2-((ethylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)amino)thioxomethyl)-, ethyl ester is a complex organic compound with a unique structure that includes a pyridine ring, trifluoromethyl group, and ethylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (((2-((ethylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)amino)thioxomethyl)-, ethyl ester typically involves multiple steps One common method includes the reaction of a pyridine derivative with ethylsulfonyl chloride to introduce the ethylsulfonyl groupThe final step involves the formation of the carbamic acid ester by reacting the intermediate with ethyl chloroformate under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial process .
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, (((2-((ethylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)amino)thioxomethyl)-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can replace the trifluoromethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides and sulfones, while reduction can produce sulfides .
Scientific Research Applications
Carbamic acid, (((2-((ethylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)amino)thioxomethyl)-, ethyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of carbamic acid, (((2-((ethylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)amino)thioxomethyl)-, ethyl ester involves its interaction with specific molecular targets. The ethylsulfonyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .
Comparison with Similar Compounds
Similar Compounds
- Carbamic acid, N-[2-[[(phenylamino)thioxomethyl]amino]ethyl]-, 1,1-dimethylethyl ester
- Carbamic acid 2-isopropoxycarbonylamino-ethyl ester
Uniqueness
Carbamic acid, (((2-((ethylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)amino)thioxomethyl)-, ethyl ester is unique due to the presence of both the ethylsulfonyl and trifluoromethyl groups, which confer distinct chemical properties and reactivity. These functional groups make it a valuable intermediate in the synthesis of various biologically active compounds .
Properties
CAS No. |
141283-65-0 |
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Molecular Formula |
C12H15F3N4O4S2 |
Molecular Weight |
400.4 g/mol |
IUPAC Name |
ethyl N-[[2-(ethylsulfonylamino)-5-(trifluoromethyl)pyridin-3-yl]carbamothioyl]carbamate |
InChI |
InChI=1S/C12H15F3N4O4S2/c1-3-23-11(20)18-10(24)17-8-5-7(12(13,14)15)6-16-9(8)19-25(21,22)4-2/h5-6H,3-4H2,1-2H3,(H,16,19)(H2,17,18,20,24) |
InChI Key |
FHGAUGDCTIUYAW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC(=S)NC1=C(N=CC(=C1)C(F)(F)F)NS(=O)(=O)CC |
Origin of Product |
United States |
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